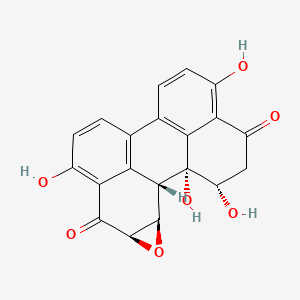

Stemphyltoxin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stemphyltoxin I is a phytotoxin produced by the fungus Stemphylium botryosum. It is part of a group of secondary metabolites that are known to cause diseases in plants, particularly affecting crops like lentils and garlic

Méthodes De Préparation

Stemphyltoxin I can be isolated from the culture filtrate of Stemphylium botryosum. The process involves extracting the compound using ethyl acetate, followed by isolation through bioassay-guided thin layer chromatography on silica gel, and purification by preparative liquid chromatography

Analyse Des Réactions Chimiques

Stemphyltoxin I undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of more oxidized derivatives, while reduction may yield reduced forms of the compound .

Applications De Recherche Scientifique

Stemphyltoxin I has several scientific research applications:

Chemistry: It is used to study the chemical properties and reactions of phytotoxins.

Medicine: Although not directly used in medicine, studying its effects can provide insights into similar compounds that might have therapeutic potential.

Industry: Its role in plant pathology makes it valuable for developing disease-resistant crop varieties.

Mécanisme D'action

The mechanism of action of Stemphyltoxin I involves disrupting cellular processes in plants. It affects the plasma membrane-cell wall interface, nuclear membranes, mitochondria, and chloroplasts, leading to necrotic lesions and other symptoms of disease . The molecular targets and pathways involved include the inhibition of mitotic activity and the disruption of chlorophyll synthesis, which are critical for plant growth and health .

Comparaison Avec Des Composés Similaires

Stemphyltoxin I is part of a group of phytotoxins produced by Stemphylium species, including Stemphyltoxin II, Stemphyltoxin III, and Stemphyperylenol . Compared to these similar compounds, this compound is unique in its specific effects on certain plant species and its particular chemical structure. The comparison highlights its distinct role in plant pathology and its potential for targeted research applications .

Propriétés

Numéro CAS |

102694-30-4 |

|---|---|

Formule moléculaire |

C20H14O7 |

Poids moléculaire |

366.3 g/mol |

Nom IUPAC |

(9S,10R,11S,12R,14R)-5,9,10,17-tetrahydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,16,18-hexaene-7,15-dione |

InChI |

InChI=1S/C20H14O7/c21-8-4-2-7-6-1-3-9(22)14-12(6)16(18-19(27-18)17(14)25)20(26)11(24)5-10(23)13(8)15(7)20/h1-4,11,16,18-19,21-22,24,26H,5H2/t11-,16-,18+,19-,20-/m0/s1 |

Clé InChI |

CWLFJXQTLUVHKQ-KLFMHZEUSA-N |

SMILES isomérique |

C1[C@@H]([C@]2([C@@H]3[C@@H]4[C@@H](O4)C(=O)C5=C(C=CC(=C35)C6=C2C(=C(C=C6)O)C1=O)O)O)O |

SMILES canonique |

C1C(C2(C3C4C(O4)C(=O)C5=C(C=CC(=C35)C6=C2C(=C(C=C6)O)C1=O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.